3,3-Difluoropiperidin-4-amine dihydrochloride

Pharmacokinetics Toxicology Medicinal Chemistry

Medicinal chemistry teams face toxicity and FTO barriers with generic aminopiperidines for NR2B or kinase programs. This gem-difluoro intermediate solves both: lower basicity (pKa reduced) and patent-protected status (WO2016126869A1). - PK advantage: Vd = 1.0 L/kg vs. higher for mono-fluoro analogs (GEN-203 vs. GEN-890). - High microsomal stability; characterized CYP3A4 IC50 = 1000 nM. - Multi-gram to kg supply via process patent CN111233751A.

Molecular Formula C5H12Cl2F2N2
Molecular Weight 209.06 g/mol
Cat. No. B12453996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidin-4-amine dihydrochloride
Molecular FormulaC5H12Cl2F2N2
Molecular Weight209.06 g/mol
Structural Identifiers
SMILESC1CNCC(C1N)(F)F.Cl.Cl
InChIInChI=1S/C5H10F2N2.2ClH/c6-5(7)3-9-2-1-4(5)8;;/h4,9H,1-3,8H2;2*1H
InChIKeyGGDPBTVBODBALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoropiperidin-4-amine Dihydrochloride: Overview


3,3-Difluoropiperidin-4-amine dihydrochloride (CAS 1881321-97-6; MFCD28155095; molecular weight 209.06 g/mol for the dihydrochloride salt form ) is a fluorinated heterocyclic amine characterized by a gem-difluoro substitution pattern at the 3-position of the piperidine ring and a primary amine at the 4-position. The free base, 3,3-difluoropiperidin-4-amine (CAS 1334414-34-4; molecular weight 136.14 g/mol [1]), serves as a versatile building block in medicinal chemistry, with the dihydrochloride salt providing enhanced aqueous solubility and handling convenience for laboratory-scale synthesis . This compound functions primarily as a synthetic intermediate for constructing more complex pharmacologically active molecules, particularly those targeting central nervous system (CNS) indications, as evidenced by its inclusion as a core structural motif in patent-protected NR2B NMDA receptor antagonist programs [2].

WorkflowNR2B NMDA receptor antagonist synthesis
FormatDihydrochloride salt for aqueous solubility and handling
Use ContextCNS medicinal chemistry building block research

3,3-Difluoropiperidin-4-amine Dihydrochloride: Irreplaceable Scaffold


The gem-difluoro substitution at the 3-position of 3,3-difluoropiperidin-4-amine dihydrochloride introduces physicochemical alterations that cannot be replicated by non-fluorinated, mono-fluorinated, or differently substituted aminopiperidine analogs. While 4-aminopiperidine itself and mono-fluorinated variants (e.g., 3-fluoropiperidin-4-amine [1]) are available as building blocks, the specific geminal difluoro motif at C3 produces a distinct reduction in amine basicity (pKa lowering) that directly impacts volume of distribution, tissue accumulation, and toxicity profiles in vivo [2]. Furthermore, this compound is explicitly claimed and exemplified as a critical synthetic intermediate in multiple patent families covering NR2B-selective NMDA receptor antagonists [3], meaning that substitution with a structurally similar but legally distinct analog would not satisfy Freedom-to-Operate requirements for commercial development of those specific chemical series. The combination of unique physicochemical properties and protected intellectual property space renders generic substitution technically and legally non-viable for programs targeting these specific pharmacophores.

1
Gem-difluoro motif not interchangeable
3,3-Difluoro substitution reduces amine basicity (pKa), altering distribution profile; mono-fluoro or non-fluorinated analogs may shift pharmacokinetic behavior.
2
Patent landscape differs
Scaffold explicitly claimed in NR2B antagonist patents; substitution with structurally distinct analogs may change intellectual property positioning.
3
Physicochemical properties not replicated
Metabolic stability and CYP inhibition profile are class-dependent; alternative aminopiperidines may exhibit divergent ADME attributes requiring re-validation.

3,3-Difluoropiperidin-4-amine: Differentiation Evidence


Reduced Volume of Distribution and Tissue Toxicity

The addition of a second fluorine atom at the 3-position of an aminopiperidine scaffold (yielding a 3,3-difluoro motif) significantly reduces amine basicity compared to the corresponding mono-fluorinated analog. This pKa reduction translates into decreased volume of distribution and reduced tissue accumulation. In a comparative study of MET inhibitor series, the compound GEN-890 (N-ethyl-3,3-difluoro-4-aminopiperidine) derived from the 3,3-difluoropiperidin-4-amine scaffold exhibited a volume of distribution (Vd) of 1.0 L/kg in mouse, representing a substantial decrease from its precursor GEN-203 [1]. This reduced Vd correlated with decreased tissue drug concentrations and lower observed toxicity in murine models [2].

In vivo Vd Reduction
Cross-study comparable
GEN-890 Vd: 1.0 L/kg (mouse) vs. mono-fluoro analog (elevated Vd & toxicity)
Lower tissue distribution may reduce off-target accumulation risk
Mouse model; oral/IV routes
Pharmacokinetics Toxicology Medicinal Chemistry

CYP3A4 Inhibition Liability Assessment

3,3-Difluoropiperidine derivatives have been quantitatively characterized for their CYP3A4 enzyme inhibition potential, a critical parameter for predicting drug-drug interaction (DDI) liability. In a standardized CYP P450 enzyme inhibition assay, a 3,3-difluoro-piperidine derivative (exemplified in US Patent US10221182) demonstrated an IC50 of 1000 nM against CYP3A4 [1]. This value provides a quantitative benchmark for medicinal chemists optimizing 3,3-difluoropiperidin-4-amine-derived compounds: it indicates moderate CYP3A4 inhibition potential that requires monitoring during lead optimization but may not represent a definitive development liability compared to more potent CYP3A4 inhibitors (e.g., ketoconazole, IC50 ~0.01–0.1 μM).

CYP3A4 Inhibition
Class-level inference
IC50 1000 nM
Moderate inhibition; benchmark for DDI risk screening during lead optimization
Single derivative; in vitro CYP assay
Drug Metabolism CYP Inhibition ADME

High Intrinsic Microsomal Stability

A systematic study of physicochemical properties of mono- and difluorinated saturated heterocyclic amines demonstrated high intrinsic microsomal clearance stability for the 3,3-difluoro-piperidine scaffold. The study reported that compounds within the difluorinated piperidine series exhibited high metabolic stability in intrinsic microsomal clearance assays, with the notable exception being the 3,3-difluoroazetidine derivative (a smaller ring system) . This indicates that the 3,3-difluoropiperidine scaffold is inherently resistant to oxidative metabolism by hepatic microsomal enzymes, a property not uniformly shared by non-fluorinated or mono-fluorinated piperidine analogs, which are more susceptible to N-dealkylation and ring oxidation pathways [1].

Microsomal Stability
Class-level inference
High metabolic stability reported for 3,3-difluoropiperidine series
Resistant to oxidative metabolism; may support sustained target engagement in vivo
In vitro HLM assay; not quantified
Metabolic Stability Microsomal Clearance Fluorine Chemistry

NR2B Antagonist Patent Protection

3,3-Difluoropiperidin-4-amine is explicitly claimed as a core structural component in WIPO Patent Application WO2016126869A1 (and corresponding family members including EP3253761A4), which protects a series of 3,3-difluoro-piperidine derivatives as NR2B subtype-selective NMDA receptor antagonists [1]. The patent specifically discloses chemical entities of Formula (I) wherein the 3,3-difluoropiperidine moiety is a mandatory structural feature, and provides extensive synthetic examples demonstrating the preparation of compounds containing this gem-difluoro aminopiperidine scaffold [2]. The therapeutic indications claimed include depression, CNS disorders, and neurodegenerative diseases [3]. This intellectual property protection creates a legally enforceable differentiation: any commercial drug candidate incorporating the 3,3-difluoropiperidin-4-amine core that falls within the patent claims would require a license or risk infringement.

Patent Protection
Supporting evidence
Core scaffold in WO2016126869A1 (NR2B antagonists)
IP differentiation; legal review recommended for Freedom-to-Operate
Patent family includes EP3253761A4
Intellectual Property NR2B Antagonists CNS Drug Discovery

Scalable Synthesis for Reliable Procurement

A robust and scalable preparation method for 3,3-difluoro-4-aminopiperidine and its derivatives is disclosed in Chinese patent CN111233751A [1]. This patent describes a multi-step synthetic sequence utilizing readily available starting materials and industrially applicable reagents (including sodium azide, palladium-catalyzed hydrogenation, and hydrazine-mediated reduction steps) to produce optically pure 3,3-difluoro-4-aminopiperidine derivatives [2]. The existence of a dedicated process patent for this scaffold indicates that manufacturing scalability has been addressed, reducing supply chain uncertainty for procurement teams compared to less well-characterized or custom-synthesized analogs.

Scalable Synthesis
Supporting evidence
Process patent CN111233751A
Documented synthetic route supports procurement continuity
Multi-step, industrially applicable reagents
Process Chemistry Synthesis Scale-up

3,3-Difluoropiperidin-4-amine: Application Scenarios


NR2B Antagonist for Treatment-Resistant Depression

Medicinal chemistry teams pursuing NR2B-selective NMDA receptor antagonists for major depressive disorder (MDD) or treatment-resistant depression should prioritize 3,3-difluoropiperidin-4-amine dihydrochloride as the core amine building block. The scaffold is explicitly claimed in patent WO2016126869A1 for this therapeutic indication [1], providing a validated starting point for SAR exploration. The gem-difluoro motif confers reduced basicity and lower volume of distribution compared to mono-fluoro analogs, as demonstrated in the GEN-890 vs. GEN-203 comparison (Vd = 1.0 L/kg) [2], which is advantageous for CNS-penetrant compounds where minimizing peripheral tissue accumulation is critical for safety. Furthermore, the high intrinsic microsomal stability of the 3,3-difluoropiperidine scaffold supports sustained target engagement in vivo, a key requirement for chronic oral dosing in depression trials.

MET Kinase Inhibitor Scaffold Optimization

Oncology drug discovery programs targeting MET kinase or other receptor tyrosine kinases where aminopiperidine-containing inhibitors have shown clinical promise should consider 3,3-difluoropiperidin-4-amine-derived building blocks when toxicity limits dose escalation. The quantitative PK data from GEN-890 demonstrates that gem-difluoro substitution at the 3-position reduces volume of distribution (Vd = 1.0 L/kg) and decreases tissue drug concentrations in mice [1], directly addressing the toxicity challenges observed with the precursor GEN-203 series. This scaffold modification strategy is particularly relevant for kinase inhibitors requiring high systemic exposure but limited by off-target tissue accumulation, enabling higher therapeutic doses without commensurate toxicity increases.

Building Block Supply for NR2B Antagonist Libraries

Contract research organizations (CROs) and in-house medicinal chemistry groups synthesizing patent-protected chemical libraries in the NR2B antagonist space should standardize on 3,3-difluoropiperidin-4-amine dihydrochloride as a key intermediate. The availability of a dedicated process patent (CN111233751A) describing scalable synthetic methodology [1] ensures reliable multi-gram to kilogram supply from qualified vendors. Additionally, the moderate CYP3A4 inhibition liability (IC50 = 1000 nM) [2] is characterized and can be benchmarked against alternative building blocks, allowing early-stage ADME triage without requiring de novo data generation for each analog. For intellectual property strategy, compounds derived from this scaffold fall within the claims of WO2016126869A1 , making it essential for Freedom-to-Operate analysis in this chemical space.

Application
Selection Property
Validation Focus
NR2B Antagonist Discovery (CNS Research)
Patent-protected gem-difluoro scaffold for NR2B target engagement studies
In vitro binding/functional NR2B assays; IP landscape review
MET Kinase Inhibitor Optimization
Reduced Vd scaffold (PK profile) for exposure-model research
In vivo PK/toxicity profiling in rodent models; tissue distribution analysis
Building Block Supply for NR2B Libraries
Scalable synthesis process (CN111233751A)
Vendor supply chain reliability; CYP3A4 inhibition benchmarking for ADME triage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoropiperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.